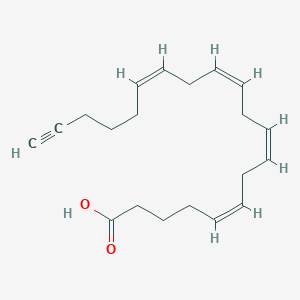
Arachidonic acid-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アラキドン酸アルキンは、多価不飽和オメガ-6脂肪酸であるアラキドン酸の改変型です。この化合物は、オメガ末端にアルキン基を有しており、クリックケミストリーアプリケーションにおいて特に有用です。 末端アルキン基により、アラキドン酸を蛍光またはビオチン化ラベルで標識することができ、その代謝と生物学的活性の分析を促進します .
準備方法
合成経路と反応条件: このプロセスは通常、アンモニア中のナトリウムアミド(NaNH₂/NH₃)などの強塩基を用いて、アルキン基の形成を促進します .
工業生産方法: アラキドン酸アルキンの工業生産は、ラボ環境と同様の方法を使用して、収量と純度を高めるために最適化された化合物の大量合成を伴います。 このプロセスには、高純度脂質標準と制御された反応条件の使用が含まれており、一貫性と品質を確保します .
化学反応の分析
反応の種類: アラキドン酸アルキンは、次のものを含むさまざまな化学反応を受けます。
酸化: 化合物は、さまざまなエイコサノイドを形成するように酸化できます。エイコサノイドは生物学的に活性な分子です。
還元: 還元反応は、アルキン基を他の官能基に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)とオゾン(O₃)が含まれます。
還元: 炭素上のパラジウム(Pd/C)の存在下で水素ガス(H₂)などの還元剤を使用できます。
主要な生成物:
酸化: プロスタグランジンやロイコトリエンなどのエイコサノイド。
還元: アルキン基のさまざまな還元型。
置換: アラキドン酸の標識誘導体.
4. 科学研究への応用
アラキドン酸アルキンは、科学研究において数多くの応用があります。
化学: 分子を標識して追跡するために、クリックケミストリーで使用されます。
生物学: 脂質代謝とシグナル伝達経路の研究を促進します。
医学: 炎症プロセスの調査と抗炎症薬の開発に役立ちます。
科学的研究の応用
Arachidonic Acid Alkyne has numerous applications in scientific research:
Chemistry: Used in click chemistry to tag and track molecules.
Biology: Facilitates the study of lipid metabolism and signaling pathways.
Medicine: Helps in the investigation of inflammatory processes and the development of anti-inflammatory drugs.
Industry: Used in the production of high-purity lipid standards and in pharmaceutical development
作用機序
アラキドン酸アルキンは、細胞膜への組み込みとそれに続く代謝を通じてその効果を発揮します。細胞内に入ると、アシルCoAシンテターゼによって活性化され、アラキドン酸CoAが生成されます。これは次に、リゾホスホリピドアシルCoAアシルトランスフェラーゼによってホスホリピッドに組み込まれます。 この組み込みにより、化合物は、シクロオキシゲナーゼやリポキシゲナーゼ酵素を含むさまざまなシグナル伝達経路に参加できます .
類似の化合物:
- リノール酸アルキン
- エイコサペンタエン酸アルキン
- ドコサヘキサエン酸アルキン
比較: アラキドン酸アルキンは、特定のオメガ末端アルキン基により、生物学的システムでの正確な標識と追跡を可能にするため、ユニークです。 他の類似の化合物と比較して、酸化速度が低く、多価不飽和脂肪酸の代謝をより効果的に研究するために使用できます .
類似化合物との比較
- Linoleic Acid Alkyne
- Eicosapentaenoic Acid Alkyne
- Docosahexaenoic Acid Alkyne
Comparison: Arachidonic Acid Alkyne is unique due to its specific omega-terminal alkyne group, which allows for precise tagging and tracking in biological systems. Compared to other similar compounds, it has a lower rate of oxidation and can be used to study the metabolism of polyunsaturated fatty acids more effectively .
生物活性
Arachidonic acid (AA) is a polyunsaturated fatty acid that plays a crucial role in cellular signaling and the synthesis of bioactive lipid mediators, including eicosanoids. The introduction of alkyne modifications to arachidonic acid, specifically through compounds like 19-alkyne-arachidonic acid (AA-alk), has opened new avenues for studying lipid metabolism and biological activity. This article reviews the biological activity of arachidonic acid-alkyne, highlighting its metabolic pathways, effects on various cell types, and potential therapeutic applications.
Overview of this compound
Arachidonic acid serves as a precursor for numerous bioactive lipids that are involved in inflammation and other physiological processes. The alkyne modification allows for the application of click chemistry techniques, enabling researchers to trace lipid metabolism and investigate cellular interactions more effectively. This section will summarize key findings from recent studies on AA-alk.
Metabolism and Cellular Uptake
Cellular Uptake Comparison
Research comparing the uptake of AA and AA-alk in human Jurkat cells revealed that while AA was taken up more efficiently (2-fold greater than AA-alk), a higher proportion of AA-alk underwent elongation to form 22:4 fatty acids. Both fatty acids demonstrated equivalent incorporation into phospholipid classes, suggesting similar remodeling pathways despite differences in uptake efficiency .
Eicosanoid Production
The metabolic conversion of AA-alk by lipoxygenases (LOXs) and cyclooxygenases (COXs) was also examined. Platelets stimulated with AA produced significantly more eicosanoid products than those treated with AA-alk. Specifically, neutrophils stimulated with AA-alk produced fewer leukotriene B4 products compared to those treated with AA, indicating that AA-alk may have weaker agonist activity at leukotriene receptors .
Biological Effects
Anti-Bacterial Activity
Recent studies have demonstrated that arachidonic acid exhibits anti-bacterial properties against cariogenic bacteria such as Streptococcus mutans. The minimum inhibitory concentration (MIC) was determined to be 25 μg/ml under optimal conditions. The anti-bacterial effects were attributed to both bactericidal and bacteriostatic mechanisms, as well as the ability to disrupt biofilm formation by downregulating biofilm-related gene expression . Flow cytometric analyses indicated that AA leads to membrane hyperpolarization and increased permeability, contributing to its anti-bacterial action .
Inflammatory Responses
In vivo studies have shown that deuterated forms of arachidonic acid can modulate inflammatory responses in lung tissues. Mice treated with deuterated arachidonic acid exhibited reduced oxidative stress and inflammation following lipopolysaccharide (LPS) exposure compared to controls receiving non-deuterated forms . This suggests that modifications to the structure of arachidonic acid can influence its biological activity and therapeutic potential.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| 1 | Comparison of uptake in Jurkat cells: AA vs. AA-alk | Indicates potential limitations in using AA-alk as a surrogate for studying eicosanoid production. |
| 2 | Anti-bacterial effects against S. mutans | Suggests potential therapeutic uses for oral health applications. |
| 3 | Deuterated arachidonic acid reduces inflammation in mice | Highlights the importance of structural modifications for therapeutic efficacy. |
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYXKMUESYRSH-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













